6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S.ClH/c15-11(16)10-7-14-6-9(13-12(14)17-10)8-4-2-1-3-5-8;/h1-7H,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQQXYLKEFPOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Ethyl 2-Aminothiazole-4-Carboxylate Intermediate
- Starting materials: Ethyl bromopyruvate and thiourea.
- Procedure: Condensation of ethyl bromopyruvate with thiourea is performed in ethanol under reflux conditions for approximately 4 hours.
- Outcome: This reaction yields ethyl 2-aminothiazole-4-carboxylate, an essential intermediate for subsequent cyclization steps.
Cyclization with Phenacyl Bromide Derivatives
- Reagents: The ethyl 2-aminothiazole-4-carboxylate intermediate is reacted with various phenacyl bromides (including phenyl-substituted derivatives).
- Conditions: Reflux in ethanol.
- Result: Formation of imidazo[2,1-b]thiazole esters (intermediates 5a–e in related studies), where the phenyl group is introduced at the 6-position of the imidazo-thiazole ring.
Hydrolysis to Carboxylic Acid
- Hydrolysis agent: Lithium hydroxide monohydrate (LiOH·H2O).
- Procedure: The ester intermediates are hydrolyzed under basic conditions to yield the corresponding carboxylic acids (6a–e).
- Notes: This step converts the ethyl ester group at position 2 into the free carboxylic acid, crucial for biological activity and salt formation.
Formation of Hydrochloride Salt
- Method: The free carboxylic acid is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
- Purpose: Salt formation enhances the compound’s solubility and stability, which is important for handling and biological evaluation.
Representative Synthetic Procedure Summary
Research Findings and Analysis
- The condensation and cyclization steps are well-established and yield the imidazo[2,1-b]thiazole core efficiently.
- Hydrolysis with lithium hydroxide is preferred due to mild conditions and clean conversion to the acid.
- Formation of the hydrochloride salt is straightforward and improves compound handling.
- Variations in phenacyl bromide substituents allow for structural diversity at the 6-position, potentially modulating biological activity.
- The synthetic route is robust, scalable, and suitable for producing sufficient quantities for biological evaluation.
Additional Notes on Synthetic Optimization
- Reaction monitoring is typically done by thin-layer chromatography (TLC) using petroleum ether and ethyl acetate mixtures.
- Purification of intermediates and final products is achieved via standard extraction and recrystallization techniques.
- Characterization includes NMR (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[2,1-b][1,3]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Findings from Comparative Studies
Role of Substituents in Anticancer Activity :
- The 4-chlorophenyl group in 5l enhances VEGFR2 inhibition (5.72% at 20 μM) compared to the parent compound 5a (3.76%) . This suggests that electron-withdrawing groups at C6 improve target engagement.
- The carboxylic acid group in the target compound may enhance solubility but reduce cell permeability compared to ester or amide derivatives (e.g., ethyl ester in [2]) .
Selectivity Profiles :
- Compounds like 5l exhibit marked selectivity for MDA-MB-231 (triple-negative breast cancer) over HepG2 (liver cancer), likely due to differential expression of VEGFR2 or other kinases in these cell lines .
Structural vs. Functional Divergence: Thiadiazole derivatives (e.g., 2-aryl-5-(6’-chloro-1’,3’-benzothiazole-2-yl-amino)-1,3,4-thiadiazoles) from [4] show antimicrobial activity, highlighting how minor structural changes (e.g., replacing imidazo-thiazole with benzothiazole-thiadiazole) shift biological targets from anticancer to antimicrobial .
Implications for Drug Development
- Its structural similarity to 5l supports further investigation into kinase inhibition mechanisms, particularly against VEGFR2 or related oncogenic targets.
Biological Activity
6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride (CAS Number: 1177093-02-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and detailed research findings.
- Molecular Formula : C12H9ClN2O2S
- Molecular Weight : 272.73 g/mol
- Structure : The compound features a thiazole ring fused with an imidazole moiety, contributing to its pharmacological properties.
The biological activity of 6-phenylimidazo[2,1-b][1,3]thiazole derivatives is primarily attributed to their ability to inhibit specific kinases involved in cancer cell proliferation. Notably, the compound exhibits significant activity against FLT3-dependent acute myeloid leukemia (AML) cell lines.
Inhibition of FLT3 Kinase
Research has demonstrated that derivatives of this compound can effectively inhibit FLT3 kinase activity. For instance, a study identified a derivative with an IC50 value of 0.002 μM against the MV4-11 AML cell line and an IC50 of 0.022 μM in enzymatic assays targeting FLT3 kinase . This indicates potent anti-cancer activity and suggests potential for therapeutic applications in AML.
Table 1: Biological Activity Summary
Study on Acute Myeloid Leukemia
In a pivotal study published in 2015, researchers synthesized various derivatives of 6-phenylimidazo[2,1-b][1,3]thiazole and evaluated their efficacy against AML cell lines. The results indicated that while some derivatives showed significant cytotoxicity against FLT3-dependent cells, they exhibited minimal activity against FLT3-independent cervical cancer cell lines like HeLa . This highlights the specificity of these compounds towards certain cancer types.
Antiproliferative Activity Against Pancreatic Cancer
Another study explored the antiproliferative effects of related compounds on pancreatic ductal adenocarcinoma (PDAC) cells. The results showed that certain derivatives inhibited cell migration and proliferation significantly, with IC50 values ranging from 5.11 to 10.8 µM across different PDAC cell lines . These findings support the potential use of imidazo[2,1-b][1,3]thiazole derivatives as therapeutic agents in treating resistant pancreatic cancers.
Structure-Activity Relationship (SAR)
The SAR analysis has revealed critical insights into how modifications to the imidazo[2,1-b][1,3]thiazole structure influence biological activity. Key observations include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring can significantly alter potency.
- Ring Modifications : Variations in the thiazole or imidazole components can enhance selectivity for specific targets such as kinases involved in tumor growth.
Q & A
What are the most effective synthetic routes for preparing 6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride?
Level: Basic
Methodological Answer:
A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H) is a highly efficient method. This approach achieves yields of 90–96% with excellent selectivity, starting from readily available substrates. Key steps include:
- Mixing imidazo[2,1-b]thiazole derivatives with aryl carboxylic acids under solvent-free conditions.
- Monitoring reactions via thin-layer chromatography (TLC) on silica gel with UV detection.
- Purifying products via recrystallization or column chromatography .
How can researchers characterize the purity and structural integrity of this compound?
Level: Basic
Methodological Answer:
Use a combination of analytical techniques:
- Melting Point Analysis: Determine purity using an electrothermal apparatus (e.g., Electrothermal 9200) .
- Spectroscopy: Confirm structure via IR (functional groups) and ¹H NMR (proton environments). For example, aromatic protons in the phenyl group typically appear as multiplet signals in δ 7.2–7.8 ppm .
- TLC: Monitor reaction progress using silica gel plates with UV visualization .
What experimental parameters influence the stability of this compound?
Level: Basic
Methodological Answer:
Stability is sensitive to:
- Light: Store in amber vials or under inert gas to prevent photodegradation .
- Humidity: Use desiccants or vacuum-sealed containers to avoid hydrolysis of the hydrochloride salt.
- Temperature: Long-term storage at –20°C is recommended for labile thiazole derivatives .
How can researchers optimize reaction conditions to improve yield for complex derivatives of this compound?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., Eaton’s reagent) to enhance acylation efficiency .
- Solvent Effects: Compare solvent-free conditions with polar aprotic solvents (e.g., DMF) to balance reactivity and solubility .
- Temperature Gradients: Perform reactions under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition .
What methodologies are available to resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Address discrepancies by:
- Standardized Assays: Replicate antimicrobial tests (e.g., broth microdilution) using reference strains (e.g., S. aureus ATCC 25923) to ensure consistency .
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., phenyl ring halogenation) and compare inhibitory effects against target enzymes .
- Dose-Response Curves: Quantify activity thresholds (IC₅₀) to differentiate potent vs. weak analogs .
How can computational tools aid in predicting the reactivity of this compound in novel synthetic pathways?
Level: Advanced
Methodological Answer:
Leverage quantum chemical calculations and cheminformatics:
- Reaction Path Search: Use software (e.g., Gaussian) to model Friedel-Crafts transition states and identify energetically favorable pathways .
- Data Mining: Apply machine learning to historical reaction datasets (e.g., Reaxys) to predict optimal solvents/catalysts .
- Molecular Dynamics (MD): Simulate solvation effects on intermediate stability in DMF or DCM .
What advanced spectroscopic techniques are suitable for elucidating the degradation products of this compound?
Level: Advanced
Methodological Answer:
- LC-MS/MS: Identify degradation products via high-resolution mass spectrometry (e.g., Q-TOF) coupled with reverse-phase chromatography .
- ²³Na NMR: Probe interactions between the hydrochloride salt and aqueous environments to assess hydrolytic stability .
- X-ray Crystallography: Resolve crystal structures of degradation byproducts to confirm chemical identity .
How can researchers design experiments to study the compound’s mechanism of action in biological systems?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., GSK-3β) using ADP-Glo™ kits to quantify ATP consumption .
- Cellular Uptake Studies: Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy to track subcellular localization .
- Gene Expression Profiling: Apply RNA-seq to identify pathways modulated by the compound in model organisms .
What are the best practices for handling and disposing of waste containing this compound?
Level: Basic
Methodological Answer:
- Waste Segregation: Separate aqueous and organic waste streams to prevent unintended reactions .
- Neutralization: Treat acidic residues (e.g., hydrochloride byproducts) with sodium bicarbonate before disposal.
- Professional Disposal: Collaborate with certified waste management firms for incineration or chemical degradation .
How can researchers address solubility challenges during in vitro assays with this compound?
Level: Basic
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer .
- Surfactants: Add Tween-80 (0.01–0.1%) to improve dispersion in aqueous media.
- pH Adjustment: Test solubility in phosphate-buffered saline (pH 7.4) vs. acetate buffer (pH 5.0) to mimic physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
